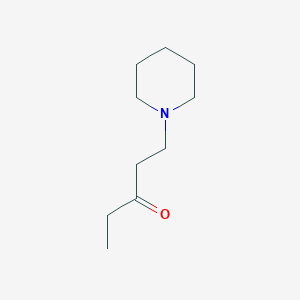

1-Piperidin-1-ylpentan-3-one

Description

Propriétés

IUPAC Name |

1-piperidin-1-ylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNSRAUMQHCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4405-00-9 | |

| Record name | 1-(piperidin-1-yl)pentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Piperidin 1 Ylpentan 3 One and Analogous Structures

General Synthetic Routes

The creation of 1-Piperidin-1-ylpentan-3-one and similar structures can be achieved through several established chemical reactions. These routes offer different efficiencies and applications depending on the desired derivatives and available starting materials.

Heffe Synthesis and Derivatives

Information regarding a specific synthetic route referred to as the "Heffe Synthesis" for this compound is not prominently available in the reviewed scientific literature. This may indicate a niche, proprietary, or less commonly cited methodology.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring via electrophilic aromatic substitution. This reaction typically involves an arene, an acyl chloride or anhydride (B1165640), and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce an aryl ketone.

While not a direct method for the synthesis of the aliphatic this compound, Friedel-Crafts acylation can be a key step in multi-step syntheses of its aromatic analogs or precursors. For instance, an aromatic ring could be acylated to introduce a ketone-containing side chain. Subsequent modification of the aromatic ring, followed by reduction, could then form the piperidine (B6355638) ring. The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. This method has been developed to create a variety of cyclic and aromatic ketones. nih.gov

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Arene, Acyl Chloride or Anhydride |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) |

| Intermediate | Acylium Ion |

| Product Type | Aryl Ketone |

| Relevance | Synthesis of aromatic precursors to piperidine systems |

Recent advancements have focused on improving the efficiency and environmental friendliness of this reaction, employing catalysts like Y(OTf)₃ for related aza-Friedel-Crafts reactions or developing protocols that require only catalytic amounts of AlCl₃. nih.govnih.gov

Mannich Reaction Strategies

The Mannich reaction is a highly effective method for producing β-amino carbonyl compounds, making it a direct and widely used strategy for the synthesis of this compound and its analogs. mdma.chdaneshyari.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The general process condenses a primary or secondary amine (in this case, piperidine), an aldehyde (commonly formaldehyde), and a ketone with an α-hydrogen (such as diethyl ketone or butan-2-one). researchgate.net

The reaction typically proceeds by forming an iminium ion from the amine and aldehyde, which then reacts with the enol form of the ketone. researchgate.net Using acetic acid as a solvent has been shown to significantly improve yields and facilitate the isolation of pure products. mdma.ch This one-pot, three-component nature makes the Mannich reaction an efficient pathway for generating substituted piperidones and related structures. mdma.chdaneshyari.comrsc.org

Table 2: Example Mannich Reaction Components for this compound Synthesis

| Component | Chemical Name | Role |

| Amine | Piperidine | Source of the piperidine ring and nitrogen atom |

| Aldehyde | Formaldehyde (B43269) | Provides the methylene (B1212753) bridge (-CH₂-) |

| Ketone | Butan-2-one | Provides the carbonyl group and part of the carbon backbone |

This strategy is a cornerstone in medicinal chemistry for creating libraries of bioactive compounds due to its versatility and operational simplicity. researchgate.net

Strategic Approaches to Piperidine Ring Formation in Ketone Systems

The synthesis of piperidine-containing ketones can also be approached by first constructing a precursor molecule and then forming the piperidine ring in a subsequent step. This is often achieved through hydrogenation of a corresponding pyridine (B92270) derivative or by intramolecular cyclization of a linear molecule.

Hydrogenation and Reduction Methodologies

The hydrogenation of pyridines is a fundamental and favorable method for synthesizing piperidines. rsc.org This approach involves the reduction of a pre-functionalized pyridine ring that already contains the desired ketone side chain. The reaction requires the pyridine substrate, a hydrogen source, and a catalyst. rsc.org

A variety of catalysts, both heterogeneous and homogeneous, are employed, including palladium, platinum, rhodium, and iridium-based systems. researchgate.net However, the hydrogenation of functionalized pyridines can present challenges, such as the need for harsh conditions (high temperature and pressure) and issues with chemoselectivity. rsc.org For example, when reducing a pyridine with a ketone substituent, the ketone group itself may also be reduced, leading to an alcohol. rsc.org Despite these challenges, methods using catalysts like rhodium oxide (Rh₂O₃) have been developed to successfully reduce various unprotected pyridines under mild conditions. rsc.org The stereoselectivity of the hydrogenation can often be controlled by existing stereocenters in the side chain, leading to the formation of specific diastereomers of the resulting piperidine. rsc.orgyoutube.com

Table 3: Catalysts Used in Pyridine Hydrogenation

| Catalyst | Type | Common Use |

| Rh₂O₃ | Heterogeneous | Reduction of functionalized pyridines under mild conditions rsc.org |

| Pd/C, PtO₂ | Heterogeneous | General purpose pyridine hydrogenation researchgate.net |

| Rhodium/Iridium Complexes | Homogeneous | Enantioselective hydrogenations researchgate.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization is another powerful strategy for forming the piperidine ring. nih.gov In this approach, a linear molecule containing a nitrogen source (typically an amino group) and an electrophilic site is induced to form a ring. nih.gov The reaction forms a new carbon-nitrogen or carbon-carbon bond to complete the heterocyclic system. nih.gov

Several methods can be used to achieve this cyclization:

Reductive Amination: A linear molecule containing both an amine and a ketone or aldehyde can cyclize via intramolecular reductive amination. This is a common and effective method for creating substituted piperidines.

Radical-Mediated Cyclization: Radical reactions can be initiated to form the piperidine ring, sometimes proceeding through complex radical cascades. nih.gov

Metal-Catalyzed Cyclization: Transition metals like palladium and copper can catalyze intramolecular C-H amination or aza-Heck cyclizations to form the piperidine ring. nih.govacs.org

The primary challenge in these reactions is often achieving high stereo- and regioselectivity, which can sometimes be addressed through the use of chiral ligands and catalysts. nih.gov

Asymmetric Cyclization Syntheses

Asymmetric synthesis is paramount for producing enantiomerically pure piperidine derivatives. A notable strategy is the 'Clip-Cycle' approach, which has been used to create 3-spiropiperidines. This two-step method first involves a cross-metathesis reaction ('Clip') followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle'). The key cyclization step is often promoted by a chiral phosphoric acid catalyst, achieving high enantiomeric ratios. rsc.orgrsc.org

Another powerful method is the iridium-catalyzed asymmetric allylic cyclization, which allows for the stereoselective synthesis of 2,6-disubstituted piperidines. By using different enantiomers of the iridium catalyst, it is possible to control the configuration of the final product, making it a versatile tool for synthesizing specific stereoisomers of piperidine alkaloids. nih.gov

Table 1: Examples of Asymmetric Cyclization for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Ref. |

|---|---|---|---|

| 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | rsc.orgrsc.org |

| Asymmetric Hydrogenation | Rhodium(I) complex | Dearomatization/hydrogenation of fluoropyridines | nih.gov |

Metal-Catalyzed Cyclizations

Transition metal catalysis offers efficient and selective routes for constructing piperidine rings. Various metals, including palladium, gold, nickel, and rhodium, have been employed to facilitate these cyclizations. nih.govmdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for the Wacker-type aerobic oxidative cyclization of alkenes, providing access to morpholines, piperazines, and piperidines. organic-chemistry.org Additionally, Pd-catalyzed enantioselective aminochlorination and aminoacetoxylation of unactivated alkenes can produce chiral 3-chloropiperidines and β-acetoxylated piperidines with excellent selectivity. organic-chemistry.org

Gold-Catalyzed Cyclizations : Gold(I) complexes catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of a double bond. nih.gov

Rhodium-Catalyzed Hydroamination : Intramolecular anti-Markovnikov hydroamination of specific amino-alkenes can be catalyzed by rhodium complexes to form 3-arylpiperidines in high yield. organic-chemistry.org

Copper-Catalyzed Amination : Copper catalysis can be used for intramolecular C-H amination of N-fluoride amides, providing a pathway to both pyrrolidines and piperidines. acs.org

Table 2: Selected Metal-Catalyzed Cyclization Reactions

| Catalyst System | Substrate Type | Product Type | Ref. |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ / O₂ | Alkenylamines | Substituted Piperidines | organic-chemistry.org |

| Gold(I) complex / Iodine(III) agent | Non-activated Alkenes | Substituted Piperidines | nih.gov |

| [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | organic-chemistry.org |

Electrophilic Cyclization Pathways

Electrophilic cyclization involves the attack of a nucleophilic nitrogen on an electrophilically activated part of the molecule. A classic example is the aza-Prins cyclization, where N-tosyl homoallylamines react with carbonyl compounds in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction yields trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org Another approach involves the acid-mediated intramolecular 6-endo-dig reductive hydroamination of alkynes, which proceeds through an iminium ion intermediate before reduction to the final piperidine product. nih.gov

Radical-Mediated Amine Cyclization

Radical reactions provide a powerful means to form C-C and C-N bonds under mild conditions. Several methods for piperidine synthesis are based on radical-mediated cyclization:

Cobalt Catalysis : A cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov

Photoredox Catalysis : Visible-light-driven organic photoredox catalysis can generate aryl radicals from linear aryl halide precursors. These radicals undergo regioselective cyclization to form complex spiropiperidines without the need for toxic reagents or precious metals. nih.gov

Electroreductive Cyclization : Electrochemical methods can be used to reduce imines to radical anions, which then attack terminal dihaloalkanes. Subsequent reduction and intramolecular cyclization yield piperidine derivatives. This process can be efficiently performed in a flow microreactor. beilstein-journals.orgnih.gov

Borane-Initiated Cyclization : Triethylborane can act as a radical initiator for the intramolecular cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines via a complex radical cascade. nih.gov

Cycloaddition and Annulation Techniques

Cycloaddition and annulation reactions are powerful strategies for rapidly building the piperidine core from simpler components. These methods involve the concerted or stepwise formation of multiple bonds to construct the ring system.

[4+2] Annulation : Divergent intermolecular coupling strategies can be tuned to achieve either [3+2] or [4+2] annulations between olefins and bifunctional reagents, providing access to both pyrrolidines and piperidines. The switch between these pathways is controlled by mechanistic changes from radical to polar processes. nih.govrsc.org

Diels-Alder Reaction : The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition, can be used to synthesize complex piperidine-containing structures. For instance, sequential Diels-Alder reactions of 5,5'-bi-1,2,4-triazines with different enamines can produce unsymmetrical annulated 2,2'-bipyridine (B1663995) analogues containing a piperidine ring. mdpi.com

Intramolecular Nitrone Dipolar Cycloaddition : This approach has been effectively used to synthesize polyhydroxylated piperidines and related indolizidines. The strategy relies on the cycloaddition of an N-alkenylnitrone, where the stereochemistry can be controlled by the substrate, leading to all-cis-2,3,6-trisubstituted piperidines. iupac.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials. nih.govtaylorfrancis.com This strategy is particularly valuable for creating libraries of structurally diverse and highly functionalized piperidines. taylorfrancis.comacs.org

Various catalysts have been developed to promote MCRs for piperidine synthesis:

Zirconium(IV) Oxychloride : An aqua-compatible ZrOCl₂·8H₂O catalyst can be used for a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters to yield functionalized piperidine scaffolds. taylorfrancis.com

Ytterbium(III) Triflate and Silver Triflate : A combination of Yb(OTf)₃ and AgOTf co-catalyzes the synthesis of piperidone tricarboxylates from dimethyl malonate and a formaldehyde O-benzyl oxime. tandfonline.com

Ionic Liquids : Dual-functional ionic liquids can catalyze pseudo five-component reactions of aromatic aldehydes, anilines, and alkyl acetoacetates to afford substituted piperidines under green conditions. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloropiperidine |

| β-acetoxylated piperidine |

| 3-arylpiperidine |

| trans-2-substituted-4-halopiperidine |

| alkylidene piperidine |

| 2,6-disubstituted piperidine |

| spiropiperidine |

| all-cis-2,3,6-trisubstituted piperidine |

| piperidone tricarboxylate |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) |

| Aluminum chloride (AlCl₃) |

| Zirconium(IV) oxychloride (ZrOCl₂) |

| Ytterbium(III) triflate (Yb(OTf)₃) |

| Silver triflate (AgOTf) |

Advanced Synthetic Techniques

One-Pot Synthesis Methods

The classical Mannich reaction, however, can suffer from harsh conditions and the formation of side products. thieme-connect.com Modern variations aim to overcome these limitations. For instance, a three-component reaction between an aromatic aldehyde, an enolizable ketone, and a nitrile in the presence of acetyl chloride can be efficiently catalyzed by cyanuric chloride in an aqueous medium to produce β-acetamido ketones. organic-chemistry.org Similarly, catalysts like phenylboronic acid have been used to achieve excellent yields in the three-component reaction of substituted anilines, 1,3-dicarbonyl compounds, and aromatic aldehydes to form highly functionalized piperidines. researchgate.net

Another approach involves integrating multiple reaction steps, such as amide activation, imine reduction, and intramolecular nucleophilic substitution, into a single pot to construct piperidine and pyrrolidine (B122466) derivatives from halogenated amides without the need for metal catalysts. nih.govmdpi.com These pot, atom, and step economic (PASE) syntheses are highly desirable for their efficiency and simplicity. whiterose.ac.uk For example, a five-component condensation of methyl acetoacetate, an aldehyde, and an aniline (B41778) in the presence of indium(III) chloride can produce highly substituted piperidines, which often precipitate directly from the reaction mixture, simplifying isolation. whiterose.ac.uk

| Reaction Type | Components | Catalyst/Conditions | Product | Reference(s) |

| Mannich Reaction | Ketone, Aldehyde, Secondary Amine | Acid or Base Catalysis | β-Aminoketone | thieme-connect.comtandfonline.com |

| Three-Component | Aromatic Aldehyde, Ketone, Nitrile | Cyanuric Chloride, Acetyl Chloride | β-Acetamido Ketone | organic-chemistry.org |

| Three-Component | Substituted Aniline, Aldehyde, 1,3-Dicarbonyl | Phenylboronic Acid | Functionalized Piperidine | researchgate.net |

| Five-Component | Methyl Acetoacetate, Aldehyde (2 eq.), Aniline (2 eq.) | Indium(III) Chloride | Highly Substituted Piperidine | whiterose.ac.uk |

| Tandem Cyclization | Halogenated Amide | Trifluoromethanesulfonic Anhydride, NaBH₄ | Piperidine/Pyrrolidine | nih.govmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.commdpi.commdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds, including piperidine derivatives. mdpi.com

In the context of β-aminoketones, microwave energy has been successfully applied to the Mannich reaction. thieme-connect.com The reaction of a ketone, formaldehyde, and a secondary amine under microwave irradiation can proceed efficiently in minutes at ambient pressure, yielding the desired Mannich bases in high yields without the formation of significant side products. thieme-connect.com This method offers a considerable advantage over classical procedures that may require long reflux periods and produce lower yields. thieme-connect.com

Microwave irradiation has also been utilized for the one-pot synthesis of various piperidine-containing heterocycles. For example, a simple and efficient cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium under microwave conditions provides a rapid route to nitrogen-containing heterocycles. organic-chemistry.org The synthesis of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety has also been achieved with excellent yields through microwave-assisted condensation. nih.gov The benefits of microwave-assisted synthesis, such as enhanced reaction rates and improved yields, make it an attractive and environmentally benign alternative to conventional methods for preparing piperidine-ketone structures and their analogs. researchgate.net

| Reaction | Reactants | Conditions | Yield | Time | Reference(s) |

| Mannich Reaction | Acetophenone, Paraformaldehyde, Ammonium Chloride | Microwave (70 W) | 60% | 15 min | thieme-connect.com |

| Cyclocondensation | Alkyl Dihalides, Primary Amines | Microwave, Aqueous NaOH/K₂CO₃ | N/A | N/A | organic-chemistry.org |

| Condensation | 2-(piperidin-1-yl)quinoline-3-carbaldehydes, Thiosemicarbazides | Microwave | Excellent | N/A | nih.gov |

| Acetamide Synthesis | Chloroacetylated Precursors, Amines | Microwave (CH₃CN) | Good | N/A | mdpi.com |

Derivatization and Functionalization of Existing Piperidine-Ketone Scaffolds

The derivatization of a pre-existing molecular scaffold is a cornerstone of medicinal chemistry and materials science, allowing for the systematic modification of a core structure to explore its structure-activity relationships (SAR). nih.gov The piperidine-ketone framework provides multiple sites for functionalization, including the piperidine ring nitrogen, the α- and β-carbons relative to the ketone, and the piperidine ring itself.

One common strategy involves reactions at the ketone moiety. For example, the ketone can be transformed through a Wittig reaction to introduce a carbon-carbon double bond, which can then be further modified. nih.gov A synthetic route to aminoethyl-substituted piperidine derivatives involved the homologation of a ketone, followed by transformation of the resulting ester into an amino group. nih.gov

Direct C-H functionalization of the piperidine ring is a more advanced and efficient strategy that avoids the need for pre-functionalized starting materials. nih.gov The site-selectivity (i.e., which C-H bond reacts) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. For instance, rhodium catalysts have been used to selectively introduce functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov This allows for the synthesis of a variety of positional analogs from a common precursor.

Functionalization can also be achieved by introducing substituents onto the piperidine ring through multi-step sequences. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines provides a platform for creating diverse molecules by modifying the reaction sequence. researchgate.net Additionally, the piperidine ring can serve as a linker to which various functional groups—such as alkyl, aryl, or heteroaryl groups—can be attached via connectors like amides, sulfonamides, or amines to explore new chemical space. nih.gov

| Functionalization Strategy | Target Site | Method | Result | Reference(s) |

| Homologation/Modification | Ketone Carbonyl | Wittig Reaction, Reduction, Amination | Introduction of an aminoethyl side chain | nih.gov |

| Direct C-H Functionalization | Piperidine Ring (C2, C3, C4) | Rhodium-catalyzed C-H insertion | Site-selective introduction of arylacetate groups | nih.gov |

| Linker Modification | Piperidine Ring (e.g., C4) | Amine, Amide, or Sulfonamide formation | Attachment of diverse functional groups | nih.gov |

| Sequential Substitution | Piperidine Ring (C2, C4) | Diastereoselective multi-step synthesis | Controlled synthesis of 2,4-disubstituted scaffolds | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for 1 Piperidin 1 Ylpentan 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the structural characterization of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Piperidin-1-ylpentan-3-one would be expected to show distinct signals for the protons in the piperidine (B6355638) ring and the pentanone chain. The chemical shifts of the protons on the piperidine ring typically appear in the range of 1.4-3.0 ppm chemicalbook.com. The protons alpha to the nitrogen atom (C2' and C6') would be expected to resonate further downfield due to the deshielding effect of the nitrogen. The protons on the pentanone chain would exhibit characteristic multiplets. For instance, the methylene (B1212753) protons adjacent to the carbonyl group (C2) would likely appear as a triplet, while the methylene protons adjacent to the nitrogen (C1) would also be a triplet. The ethyl group protons (C4 and C5) would present as a quartet and a triplet, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbon (C3) would be the most deshielded, appearing at a chemical shift of around 210 ppm. The carbons of the piperidine ring typically resonate between 20 and 50 ppm chemicalbook.com. The carbons alpha to the nitrogen (C2' and C6') would be expected around 50-60 ppm. The chemical shifts for the carbons in the pentanone chain can be predicted based on their chemical environment.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~2.5 (t) | ~58 |

| C2 | ~2.7 (t) | ~38 |

| C3 | - | ~211 |

| C4 | ~2.4 (q) | ~36 |

| C5 | ~1.0 (t) | ~8 |

| C2'/C6' | ~2.4 (m) | ~54 |

| C3'/C5' | ~1.6 (m) | ~26 |

| C4' | ~1.5 (m) | ~24 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of a molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). For this compound, an HMBC spectrum would be instrumental in confirming the connection between the piperidine ring and the pentanone chain. For example, correlations would be expected between the protons at C1 and the carbons of the piperidine ring at C2' and C6'. Similarly, correlations between the protons at C2 and the carbonyl carbon at C3 would confirm the ketone functionality. The HMBC experiment is a powerful tool for assembling molecular fragments into a complete structure uky.edumdpi.com.

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): Given the presence of a nitrogen atom, ¹H-¹⁵N HMBC can provide valuable information about the electronic environment of the nitrogen and its connectivity to the rest of the molecule. This technique detects correlations between protons and the nitrogen atom over two or three bonds. In the case of this compound, correlations would be expected between the protons on the alpha carbons of the piperidine ring (C2' and C6') and the piperidine nitrogen. Additionally, a correlation between the protons at C1 of the pentanone chain and the piperidine nitrogen would definitively establish the point of attachment. The use of inverse-detected ¹⁵N NMR experiments like ¹H-¹⁵N HMBC is particularly advantageous due to the low natural abundance and sensitivity of the ¹⁵N nucleus acs.org.

¹⁵N NMR Spectroscopy: Direct detection of the ¹⁵N nucleus can provide valuable information, although it is often challenging due to its low natural abundance and sensitivity acs.org. The chemical shift of the nitrogen in the piperidine ring of this compound would be influenced by its tertiary amine nature. The typical range for aliphatic amines can be broad, but protonation or changes in the solvent can cause significant shifts in the ¹⁵N resonance, providing insights into the molecule's chemical properties nih.gov. For piperidine itself, the nitrogen is generally more shielded in concentrated solutions compared to dilute solutions, while hydrogen bonding or protonating solvents lead to deshielding nih.gov.

¹²⁵Te NMR Spectroscopy: While not directly applicable to this compound, the principles of using specific nuclei can be extended to derivatives. If, for example, a derivative containing a tellurium atom were synthesized, ¹²⁵Te NMR would be a powerful tool for its characterization. The chemical shifts in ¹²⁵Te NMR are highly sensitive to the substituents attached to the tellurium atom, providing detailed information about its local chemical environment.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide both its retention time, a characteristic property under specific chromatographic conditions, and its mass spectrum upon electron ionization (EI).

The EI mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve characteristic cleavages of the piperidine ring and the pentanone chain. Common fragmentation pathways for piperidine-containing compounds include the loss of the piperidine ring or cleavage at the bonds alpha to the nitrogen atom nih.govcaymanchem.com. A prominent fragment would likely be the iminium ion formed by cleavage of the C1-C2 bond of the pentanone chain.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₁₉NO | 169 |

| [M - C₂H₅]⁺ | Loss of ethyl group | 140 |

| [M - C₃H₇O]⁺ | Loss of the propanone moiety | 98 |

| [C₅H₁₀N]⁺ | Piperidinomethyl cation | 84 |

Note: The expected m/z values are based on common fragmentation pathways and may be accompanied by other fragments.

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. It is particularly useful for the analysis of piperidine alkaloids and their derivatives researchgate.net.

For this compound, LC-MS analysis, typically using electrospray ionization (ESI), would produce a protonated molecule ([M+H]⁺) in the positive ion mode. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information. The fragmentation patterns in ESI-MS/MS can differ from those in EI-MS but often involve similar bond cleavages, such as the loss of neutral molecules or characteristic cleavages of the piperidine ring and the side chain. The identification of piperidine alkaloids in complex mixtures is often achieved using LC-MS/MS methods researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel psychoactive substances (NPS), including piperidine-based compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is critical for identifying unknown substances and distinguishing between isomers.

The proliferation of NPS has driven the adoption of HRMS as an industry standard, particularly its operation in data-independent acquisition (DIA) modes. nih.gov This approach allows for the collection of comprehensive fragmentation data (MS/MS) for all precursor ions, enabling retrospective analysis as new derivatives emerge. nih.gov Techniques such as liquid chromatography coupled to HRMS (LC-HRMS) are highly favored for their selectivity and sensitivity in detecting and identifying co-eluting impurities, even at very low levels. nih.gov

In the analysis of synthetic cathinones, HRMS is used to confirm molecular structures identified by other methods, such as NMR. researchgate.net For instance, in the study of various cathinone derivatives, the exact masses determined by HRMS matched the predicted theoretical values with errors below 3 ppm. researchgate.net A method combining Direct Analysis in Real Time (DART) with HRMS has been established for the rapid quantification of synthetic cathinones like 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-Cl-α-PVP) in urine, demonstrating the technique's utility in forensic toxicology. researchgate.net

Table 1: Representative HRMS Data for Synthetic Cathinone Derivatives

| Compound Name | Molecular Formula | Theoretical m/z | Measured m/z | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-Cl-α-PVP) | C15H20ClNO | Not Specified | Not Specified | researchgate.net |

| 1-(4-methylphenyl)-2-(methylamino)pentan-1-one (4-MPD) | C13H19NO | Not Specified | Not Specified | researchgate.net |

| 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (MDPHP) | C17H23NO3 | Not Specified | Not Specified | europeanreview.org |

Note: Specific m/z values were not provided in the source abstracts, but the references confirm the use of HRMS for characterization and quantification.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) Spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. d-nb.infoplantsjournal.com This technique is both qualitative and quantitative and is widely applied in pharmaceutical and forensic analysis. d-nb.info

For piperidinone derivatives, the FT-IR spectrum provides key information. A prominent absorption band is expected for the carbonyl group (C=O) of the ketone, typically appearing in the range of 1650-1750 cm⁻¹. The C-N stretching vibration of the piperidine ring is also a characteristic feature. In a study of 3-pentyl-2,6-diphenylpiperidin-4-one, FT-IR and FT-Raman spectra were recorded and interpreted in detail using computational methods, allowing for a thorough assignment of vibrational modes. nih.gov

The analysis of synthetic cathinones and their derivatives consistently utilizes FT-IR to confirm their structure. researchgate.net For example, in the characterization of piperine, an amide-containing natural product with a piperidine moiety, FT-IR spectroscopy confirmed the presence of the amide C=O bond at 1580 cm⁻¹ and aromatic and aliphatic C-H bonds around 2850-2940 cm⁻¹. researchgate.net

Table 2: Typical FT-IR Absorption Bands for Piperidinone-Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Context |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1750 | General ketone absorption |

| Amide (C=O) | Stretching | ~1580 - 1660 | researchgate.netresearchgate.net |

| Aliphatic C-H | Stretching | ~2850 - 3000 | researchgate.net |

| C-N | Stretching | ~1000 - 1350 | General amine absorption |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. mu-varna.bg The resulting spectrum can be used to identify chromophores (light-absorbing groups) within the molecule.

For aromatic compounds like many synthetic cathinone derivatives, characteristic absorption bands arise from π → π* transitions within the benzene ring and n → π* transitions associated with heteroatoms like the oxygen of a carbonyl group. researchgate.net The position and intensity of these bands are sensitive to the substituents on the aromatic ring. researchgate.net

The UV spectra of flavanones, which contain a benzoyl system, typically show two strong absorption bands: Band I (300–380 nm) and Band II (240–280 nm). nih.gov Similarly, synthetic cathinones exhibit characteristic UV absorption profiles that can help differentiate between positional isomers. researchgate.net For instance, substitution at the para position of the aromatic ring or the addition of a 3,4-methylenedioxy group can be detected. researchgate.net While the parent piperidine molecule itself has limited UV absorption, the introduction of a carbonyl group and, in many derivatives, an aromatic ring, gives rise to a distinct UV-Vis spectrum.

Table 3: Representative UV-Vis Absorption Maxima (λmax) for Related Compounds

| Compound/Class | Solvent | λmax (nm) | Transition Type (if specified) | Reference |

|---|---|---|---|---|

| Aromatic Ketones (general) | Methanol | ~238 | π → π* (K-band) | researchgate.net |

| Aromatic Ketones (general) | Methanol | ~295 | n → π* (R-band) | researchgate.net |

| Flavanone Derivatives | Not Specified | 247–263 (Band II) | Benzoyl System | nih.gov |

| Flavanone Derivatives | Not Specified | 287–342 (Band I) | Cinnamoyl System | nih.gov |

X-ray Diffraction Studies

Numerous studies on synthetic cathinones and piperidine derivatives have utilized X-ray diffraction to confirm their structures as hydrochloride salts. nih.govresearchgate.netmdpi.com For example, the crystal structures of cathinone derivatives such as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride and N-ethyl-2-amino-1-phenylheptan-1-one hydrochloride have been fully characterized, revealing their molecular geometries and intermolecular interactions. mdpi.com

The data obtained, including the unit cell parameters (a, b, c, α, β, γ) and the space group, are deposited in crystallographic databases. This allows for the rapid identification of these compounds in the future by comparing the cell parameters of an unknown crystal with the database entries. nih.gov Studies on piperidinium ionic liquids have also used single-crystal X-ray analysis to confirm their structures. mdpi.com

Table 4: Crystallographic Data for Representative Cathinone and Piperidine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-[1-(4-methylphenyl)-1-oxohexan-2-yl]pyrrolidin-1-ium chloride | Monoclinic | P2₁/c | researchgate.net |

| 1-(4-methyl-1-oxo-1-phenylpentan-2-yl)pyrrolidin-1-ium chloride | Monoclinic | P2₁/c | researchgate.net |

| methyl[1-(4-methylphenyl)-1-oxopentan-2-yl]azanium chloride | Monoclinic | P2₁/n | researchgate.net |

| Metaphedrone hydrochloride | Not Specified | Not Specified | nih.gov |

Theoretical and Computational Chemistry Investigations of 1 Piperidin 1 Ylpentan 3 One Analogs

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens through which to examine molecular systems. cuny.edu These methods, rooted in the principles of quantum mechanics, are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules. researchgate.net Its balance of computational cost and accuracy makes it particularly suitable for the analysis of moderately sized organic molecules such as piperidine (B6355638) derivatives. researchgate.netresearchgate.net In the context of 1-Piperidin-1-ylpentan-3-one analogs, DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to optimize molecular geometries and predict vibrational frequencies. researchgate.netresearchgate.netresearchgate.net These calculations are instrumental in understanding the intramolecular charge transfer within the molecule. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The HF method provides a foundational approach to solving the electronic Schrödinger equation for a given molecule. wikipedia.org While computationally more demanding than DFT for a given level of accuracy, HF calculations have been widely applied to piperidine-containing compounds to determine their molecular structure and vibrational spectra. researchgate.netresearchgate.net Often, HF results are used as a baseline and are refined with more advanced post-Hartree-Fock methods to achieve higher accuracy. wikipedia.org

Basis Set Selection and Optimization

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. mit.edu For piperidine analogs, Pople-style basis sets like 6-31G and 6-311G, often augmented with polarization (d,p) and diffuse (++) functions, are commonly employed. researchgate.netresearchgate.netresearchgate.net The selection of a basis set such as 6-311++G(d,p) represents a compromise between achieving high accuracy and maintaining computational feasibility. researchgate.net The optimization of the basis set is a critical step to ensure that the calculated molecular properties converge to reliable values.

Molecular Geometry and Electronic Structure Analysis

The insights gained from quantum chemical calculations allow for a detailed analysis of the molecular geometry and electronic structure of this compound and its analogs.

Computation of Bond Lengths, Bond Angles, and Dihedral Angles

Theoretical calculations provide a precise determination of the equilibrium geometry of a molecule in the gas phase. This includes the computation of all bond lengths, bond angles, and dihedral angles. For piperidine-containing structures, DFT and HF methods have been shown to yield geometric parameters that are in good agreement with experimental data where available. researchgate.netresearchgate.net The optimized geometry provides a three-dimensional representation of the molecule, which is fundamental to understanding its reactivity and interactions.

Below is a table of representative computed geometric parameters for the piperidine ring and the pentan-3-one side chain, based on studies of similar compounds.

| Parameter | Computed Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-N (piperidine) | 1.46 |

| C-C (piperidine) | 1.53 |

| C=O (ketone) | 1.22 |

| C-N (side chain) | 1.47 |

| Bond Angles (°) ** | |

| C-N-C (piperidine) | 112.0 |

| N-C-C (side chain) | 110.5 |

| C-C=O (ketone) | 121.0 |

| Dihedral Angles (°) ** | |

| C-N-C-C (piperidine) | -55.0 (gauche) |

| N-C-C-C (side chain) | 178.0 (anti) |

Note: The values in this table are illustrative and based on typical results from computational studies of piperidine derivatives.

Electron Density Characterization (e.g., HOMO/LUMO Analysis)

The electronic structure of a molecule is characterized by the distribution of its electrons. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. In piperidine derivatives, the HOMO is often localized on the piperidine nitrogen and adjacent carbons, while the LUMO can be centered on the carbonyl group of the ketone, indicating a potential for intramolecular charge transfer upon electronic excitation. researchgate.netresearchgate.netresearchgate.net

The following table presents typical HOMO and LUMO energy values and the resulting energy gap for a compound like this compound, as would be determined by DFT calculations.

| Parameter | Computed Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap | 5.7 |

Note: These energy values are representative and serve to illustrate the outputs of HOMO/LUMO analysis from computational studies.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.2.3. Molecular Electrostatic Potential (MEP) Mapping jksus.orgorientjchem.org 4.2.4. Natural Bond Orbital (NBO) Analysis jksus.org 4.2.5. Mulliken Atomic Charge Calculations orientjchem.org 4.3. Vibrational Frequency Calculations orientjchem.org 4.4. Excitation Energy and Oscillator Strength Computations orientjchem.org

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Structure Activity Relationship Sar Studies for Piperidine Containing Ketones

Influence of Nitrogen-Containing Ring Size on Molecular Interactions

The size of the nitrogen-containing heterocyclic ring is a fundamental determinant of a molecule's conformational flexibility and its ability to fit into a biological target's binding site. In the context of ketone-containing compounds, altering the ring from a six-membered piperidine (B6355638) to a five-membered pyrrolidine (B122466) or a seven-membered azepane can significantly impact biological activity.

Research on synthetic cathinones and related compounds has demonstrated that the six-membered piperidine ring is not always optimal for potency. For instance, in studies of certain pyrovalerone analogues, which share a ketone moiety, expanding the pyrrolidine ring to a piperidine ring resulted in a notable decrease in inhibitory potency at monoamine transporters. nih.gov This suggests that the more constrained conformation of the five-membered ring may provide a better orientation of key pharmacophoric elements for interaction with the receptor. Conversely, in other molecular scaffolds, the larger piperidine ring may be essential for spanning critical distances between binding pockets or for adopting a necessary low-energy conformation that a smaller ring cannot achieve.

Table 1: Effect of N-Heterocycle Ring Size on Potency

| Base Compound Structure | N-Heterocycle | Relative Potency |

|---|---|---|

| α-Phenyl-β-keto-amine | Pyrrolidine | High |

| α-Phenyl-β-keto-amine | Piperidine | Moderate-Low nih.gov |

| α-Phenyl-β-keto-amine | Azepane | Low |

This table illustrates a general trend observed in certain classes of psychoactive agents where potency at specific transporters decreases as the ring size increases from five to seven members.

Impact of Substituent Modifications on Molecular Potency

The addition, removal, or alteration of substituents on the piperidine ring or adjacent structures is a cornerstone of SAR studies. These modifications can influence potency by affecting steric interactions, electronic properties, and hydrogen bonding capabilities.

N-Substituents: Modifications to the nitrogen atom of the piperidine ring can drastically alter activity. For piperidine-based analogues of cocaine, N-demethylation was found to improve activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). utmb.edu However, replacing the N-methyl group with larger phenylalkyl groups generally led to a significant decrease in activity across all monoamine transporters. utmb.edu This highlights the sensitivity of the N-substituent pocket in the target receptors.

Ring Position Substituents: The position of substituents on the piperidine ring is crucial. In the development of monoamine oxidase (MAO) inhibitors, it was found that a para-hydroxy substitution on a piperidine ring resulted in maximum inhibitory activity, with meta-substitution being less effective. acs.org For fentanyl analogs, the introduction of groups larger than a methyl at the 3-position of the piperidine ring severely diminishes analgesic potency, indicating that steric bulk in this region is detrimental to receptor binding. eurekaselect.com

Table 2: Influence of Piperidine Ring Substituents on Biological Activity

| Compound Class | Position of Substitution | Substituent | Effect on Potency |

|---|---|---|---|

| Fentanyl Analogs | 3-Position | > Methyl (e.g., Ethyl, Propyl) | Severe Decrease eurekaselect.com |

| MAO Inhibitors | 4-Position (para) | Hydroxyl (-OH) | Increased acs.org |

| MAO Inhibitors | 3-Position (meta) | Hydroxyl (-OH) | Less effective than para acs.org |

| Cocaine Analogs | 1-Position (Nitrogen) | Demethylation (-H) | Increased at SERT/NET utmb.edu |

| Cocaine Analogs | 1-Position (Nitrogen) | Phenylalkyl | Decreased utmb.edu |

Role of Stereochemistry in Biological Affinity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a drug and its target. nih.gov Since biological targets like receptors and enzymes are chiral, they often exhibit preferential binding to one stereoisomer over another. nih.gov

For many biologically active piperidine derivatives, the stereoisomers display significantly different potencies. In the case of cathinone, the S(-) enantiomer is demonstrably more potent than its R(+) counterpart in various behavioral assays. nih.gov This difference in activity is attributed to the specific spatial orientation of the substituents, which allows the S(-) isomer to form more favorable interactions within the chiral binding site of the target protein. Similarly, for fentanyl analogs, the cis/trans isomerism of substituents on the piperidine ring is a critical factor influencing analgesic potency, often more so than the chemical properties of the substituent itself. eurekaselect.com This underscores that the correct 3D geometry is essential for optimal ligand-receptor engagement.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of new, unsynthesized compounds.

For piperidine derivatives, QSAR studies have been successfully employed to predict toxicity and inhibitory activities. nih.govnih.gov In one study predicting the toxicity of piperidine derivatives, a model was developed using 2D topological descriptors. The resulting multiple linear regression (MLR) model showed strong predictive power, with a determination coefficient (r²) greater than 0.85 for the training set and 0.8 for the test set. nih.gov Another QSAR study on piperidine derivatives as Akt1 inhibitors used 3D and 2D autocorrelation descriptors to build robust models with high internal and external validation statistics. nih.gov These approaches allow researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. nih.govnih.gov

Table 3: Example of Statistical Parameters from a QSAR Study on Piperidine Derivatives

| Parameter | Description | Typical Value |

|---|---|---|

| r² (Determination Coefficient) | Measures how well the model fits the training data. | 0.742 - 0.832 nih.gov |

| Q² (Cross-validated r²) | Measures the internal predictive ability of the model. | 0.684 - 0.796 nih.gov |

| r²_pred (External r²) | Measures the model's ability to predict the activity of a test set. | > 0.80 nih.gov |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | 0.247 - 0.299 nih.gov |

These parameters are used to validate the robustness, stability, and predictive power of a developed QSAR model.

Computational and In Silico SAR Modeling

Beyond QSAR, other computational methods, often termed in silico modeling, provide deeper insights into the molecular interactions governing SAR. Techniques like molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze how a ligand binds to its receptor on an atomic level. nih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For piperidine-based compounds targeting the sigma-1 receptor (S1R), docking simulations have been used to decipher the binding mode. nih.govrsc.org These studies can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, between the piperidine derivative and specific amino acid residues in the receptor's binding pocket (e.g., Leu105, Tyr206). nih.gov MD simulations can further refine this by modeling the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the binding pose and identifying key interactions responsible for high affinity. nih.gov This information is invaluable for designing new derivatives with enhanced binding properties. nih.gov

Analysis of Lipophilicity and its Correlation with Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity. researchgate.net It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). nih.gov

For piperidine-containing ketones, there is often a complex relationship between lipophilicity and biological activity. While a certain degree of lipophilicity is required for the compound to cross biological membranes and reach its target, excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism. nih.gov

To better correlate potency with lipophilicity, medicinal chemists often use the metric of Lipophilic Efficiency (LipE), which relates the potency of a compound (e.g., pIC50) to its lipophilicity (logP). acs.org In studies of P-glycoprotein inhibitors, which include piperidine-containing scaffolds, it was observed that simply increasing lipophilicity did not always lead to higher potency. acs.org Compounds with optimal LipE values are considered more "drug-like" as they achieve high potency without excessive lipophilicity. Analysis of LipE can guide the optimization of lead compounds by focusing on modifications that increase binding affinity without unfavorably increasing logP. acs.org

Reaction Mechanisms and Chemical Reactivity of 1 Piperidin 1 Ylpentan 3 One Precursors and Analogs

Mechanism of Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is most commonly achieved through intramolecular cyclization, where a linear substrate containing a nitrogen source, typically an amino group, reacts internally to form the cyclic structure. nih.gov This process involves the formation of a new carbon-nitrogen or carbon-carbon bond to complete the ring. nih.gov The initiation of this ring closure can be triggered by activating various functional groups within the molecule. nih.gov

Intramolecular ring closure is a versatile strategy for piperidine synthesis, with several distinct pathways available to organic chemists. nih.govresearchgate.net These methods are often categorized by the type of bond-forming reaction that finalizes the ring structure.

Radical-Mediated Cyclization : This pathway involves the generation of a radical species that subsequently attacks another part of the molecule to form the ring. For instance, the intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst. nih.gov Similarly, radical cyclization of 1,6-enynes can be initiated through borane (B79455) addition and oxidation to yield piperidine derivatives. nih.gov

Reductive Amination/Cyclization : A cascade reaction involving the acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion, can be followed by reduction to form the piperidine ring. nih.govmdpi.com

Hydroamination : The intramolecular addition of an amine to an unactivated alkene can be catalyzed by transition metals like palladium. organic-chemistry.org Gold(I) catalysts have also been employed for the intramolecular hydroamination of N-allenyl carbamates. organic-chemistry.org

Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is another effective method for forming the piperidine ring. nih.gov

Electrophilic Cyclization : In this approach, an electron-rich part of the molecule, such as a double bond, attacks an electrophilic species, leading to a cyclized intermediate that is then converted to the final piperidine product. nih.gov

These pathways are summarized in the following table.

| Ring Closure Pathway | Description | Catalyst/Reagent Example | Ref. |

| Radical-Mediated Cyclization | Formation of a radical which attacks another part of the molecule to close the ring. | Cobalt(II) complexes, Boranes | nih.gov |

| Reductive Hydroamination/Cyclization | Acid-mediated alkyne functionalization generates an iminium ion, which is then reduced. | Ferric chloride | nih.govmdpi.com |

| Intramolecular Hydroamination | Direct addition of an amine across a double or triple bond within the same molecule. | Palladium complexes, Gold(I) complexes | organic-chemistry.org |

| Aza-Michael Addition | Conjugate addition of an intramolecular amine to an α,β-unsaturated carbonyl moiety. | N-heterocyclic carbenes | nih.gov |

| Electrophilic Cyclization | An electron-rich moiety attacks an electrophile, initiating ring closure. | Iodine(III) oxidizing agents with Gold(I) | nih.gov |

In radical-mediated reactions, the initial cyclization is often followed by subsequent steps to yield the stable product. A "radical rebound" process can occur where, after the initial radical addition, the newly formed radical intermediate is quenched by a species transferred from the catalyst. nih.gov

Hydrogen transfer is another key process, particularly in catalytic syntheses. nih.gov For example, iridium(III) catalysts can facilitate a "hydrogen borrowing" cascade. This mechanism involves the oxidation of a hydroxyl group, followed by amination (both intermolecular and intramolecular), and finally, reduction of an imine via hydrogen transfer from the metal catalyst to form the piperidine ring. nih.gov Quantum chemical studies have also investigated hydrogen migration reactions in piperidine radicals, indicating that 1,2-[N↔C]-H shifts become favorable when facilitated by explicit water molecules. nih.gov A competitive process between radical rebound and 1,5-hydrogen transfer has been observed in cobalt-catalyzed cyclizations, which can lead to the formation of by-products like linear alkenes. nih.gov

Formation and Reactivity of Key Intermediates (e.g., Aziridinium (B1262131) Ions)

Aziridinium ions are highly reactive, three-membered ring intermediates that play a significant role in the synthesis of nitrogen-containing heterocycles, including piperidines. longdom.orgencyclopedia.pub These ions are characterized by a positively charged nitrogen atom within an aziridine (B145994) ring, making the ring carbons highly electrophilic and susceptible to nucleophilic attack. longdom.orgresearchgate.net

Formation: Aziridinium ions can be generated in several ways:

From Non-activated Aziridines : Non-activated aziridines, which are typically inert, can be activated by electrophiles (such as alkylating agents or Lewis acids) that coordinate to the nitrogen atom, forming the quaternary aziridinium ion. encyclopedia.pubresearchgate.net

Intramolecularly : A transient bicyclic aziridinium salt can be formed from a precursor like a 4-hydroxybutylaziridine. This intermediate can then undergo ring expansion. researchgate.net For instance, the tosylate of 4-(aziridin-2-yl)butan-1-ol (B12065443) can form a bicyclic aziridinium ion that subsequently reacts with nucleophiles. researchgate.net

From β-Amino Alcohols : Treatment of β-amino alcohols with reagents like trifluoroacetic anhydride (B1165640) can induce the formation of an aziridinium ion intermediate, which then rearranges. organic-chemistry.org

Reactivity: The primary reactivity of aziridinium ions is their ring-opening via nucleophilic attack. longdom.org This process is foundational for constructing more complex molecular architectures. longdom.org

Ring-Opening Reactions : Nucleophiles attack one of the electrophilic carbons of the aziridinium ring, leading to cleavage of a C-N bond. The choice of nucleophile and reaction conditions can control the regiochemistry and stereochemistry of this ring-opening. longdom.orgresearchgate.net For example, alkylative ring-opening of a bicyclic aziridinium ion with an organocopper reagent can produce 2-alkylsubstituted piperidines. researchgate.net

Intramolecular Cyclization : Aziridinium ylides, formed from the reaction of aziridines with carbenes, can undergo intramolecular cyclization reactions to form piperidine rings, depending on the ylide's structure. longdom.orgnih.gov

Catalytic Aspects in Reaction Mechanisms

Catalysis is central to modern piperidine synthesis, enabling high efficiency, control over selectivity, and the use of milder reaction conditions. news-medical.net A wide array of catalysts are employed, each influencing the reaction mechanism in a specific way.

Transition Metal Catalysis :

Iridium (Ir) : Iridium complexes are effective in "hydrogen borrowing" or "transfer hydrogenation" cascades, where they catalyze sequential oxidation, amination, and reduction steps. nih.govnih.gov

Rhodium (Rh) : Rhodium catalysts are used for asymmetric reductive Heck reactions and carbometalation of dihydropyridines, key steps in creating enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org They also catalyze C-H insertion reactions. nih.gov

Gold (Au) : Gold(I) complexes catalyze the oxidative amination of non-activated alkenes and the intramolecular hydroamination of allenes. nih.govorganic-chemistry.org They can also be used to prepare piperidin-4-ones via a sequential cyclization, reduction, and rearrangement process. nih.gov

Palladium (Pd) : Palladium catalysts are widely used for hydroamination of unactivated alkenes and for Wacker-type aerobic oxidative cyclizations. organic-chemistry.org

Nickel (Ni) : Chiral nickel catalysts are employed for the intramolecular hydroalkenylation of 1,6-dienes to form six-membered N-heterocycles. nih.govorganic-chemistry.org

Organocatalysis : Non-metal catalysts are also gaining prominence. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the intramolecular aza-Michael addition for the synthesis of piperidines. nih.gov

The catalyst not only facilitates the reaction but often plays a crucial role in determining the stereochemical outcome. nih.govnews-medical.net

Stereoselectivity and Regioselectivity in Synthesis

Achieving high stereoselectivity (control over the 3D arrangement of atoms) and regioselectivity (control over where a reaction occurs on a molecule) is a primary challenge and goal in piperidine synthesis. nih.govgoogle.com

Stereoselectivity : Many synthetic methods now provide excellent control over stereochemistry.

Catalyst Control : The use of chiral catalysts is a primary strategy. For example, rhodium catalysts with specific chiral ligands can provide 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnacs.org Similarly, iridium-catalyzed cyclocondensations can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

Substrate Control : The inherent chirality in a starting material can direct the stereochemical outcome of the cyclization.

Reaction Conditions : In some cases, reaction conditions like temperature can influence the diastereomeric ratio of the products. nih.gov For instance, tandem cross-metathesis/intramolecular aza-Michael reactions can have their stereoselectivity inverted by using microwave irradiation. organic-chemistry.org

Regioselectivity : Controlling the position of functionalization or ring closure is equally important.

Ligand Effects : In palladium-catalyzed diaminations of unactivated alkenes, the steric hindrance of the ligand can regioselectively favor the formation of piperidines over pyrrolidines. organic-chemistry.org

Electronic Effects : In the functionalization of the piperidine ring itself, the C2 position is electronically activated but sterically hindered. Directing functionalization to the C3 or C4 positions often requires overcoming this inherent preference, for example by using catalysts and protecting groups that sterically shield the C2 position. nih.gov

Reaction Type : The choice of reaction can dictate the regiochemical outcome. For example, a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes is specifically designed to form a six-membered ring. nih.govmdpi.com

The following table highlights examples of stereoselective and regioselective syntheses.

| Method | Catalyst/Ligand | Product Type | Selectivity Outcome | Ref. |

| Asymmetric Reductive Heck | Rh-catalyst | 3-Substituted Tetrahydropyridines | High yield and excellent enantioselectivity | snnu.edu.cnacs.org |

| Iridium-Catalyzed Cyclocondensation | Iridium catalyst | 3,4-Disubstituted Piperidines | High enantiospecificity and good diastereoselectivity | nih.gov |

| Nickel-Catalyzed Hydroalkenylation | Nickel catalyst with chiral P-O ligand | 6-Membered N-Heterocycles | High regioselectivity and excellent stereoselectivity | nih.gov |

| Palladium-Catalyzed Diamination | Palladium catalyst with sterically hindered ligand | Piperidines (vs. Pyrrolidines) | Regioselective for 6-membered ring | organic-chemistry.org |

| C-H Functionalization | Rhodium catalyst with specific protecting groups | C2, C3, or C4 substituted Piperidines | Site selectivity controlled by catalyst and N-protecting group | nih.gov |

Competitive Reaction Pathways

Ring Size Selectivity : One of the most common competitive pathways is the formation of other ring sizes, particularly the thermodynamically stable five-membered pyrrolidine (B122466) ring. acs.org As mentioned, the choice of catalyst and ligand can be crucial in directing the reaction toward the desired six-membered piperidine product. organic-chemistry.org

Isomerization : (E)/(Z) isomerization of intermediates, such as nitrones in intramolecular cycloaddition reactions, can lead to a mixture of stereoisomeric products. iupac.org

Elimination vs. Cyclization : In radical-mediated cyclizations, a competitive 1,5-hydrogen transfer process can compete with the desired radical rebound mechanism, resulting in the formation of a linear alkene by-product instead of the piperidine ring. nih.gov

Incomplete Reduction : During the hydrogenation of pyridines to piperidines, incomplete reduction can lead to the formation of tetrahydropyridine (B1245486) intermediates as side products. nih.gov

Intermolecular vs. Intramolecular Reactions : If reaction conditions are not sufficiently dilute, intermolecular reactions between two substrate molecules can compete with the desired intramolecular cyclization, leading to polymers or dimers.

Careful optimization of reaction parameters—including catalyst, solvent, temperature, and substrate concentration—is essential to minimize these competitive pathways and maximize the yield of the desired piperidine product. nih.gov

Future Directions and Research Perspectives for 1 Piperidin 1 Ylpentan 3 One

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of 1-Piperidin-1-ylpentan-3-one and similar β-amino ketones typically involves the Mannich reaction, a three-component condensation of a ketone, an aldehyde (like formaldehyde), and a secondary amine (such as piperidine). nih.govnih.gov While effective, future research is poised to develop more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for future synthetic development include:

Catalysis: Exploring novel catalysts, including organocatalysts and heterogeneous metal catalysts, could improve reaction yields, reduce reaction times, and allow for milder reaction conditions. nih.govajchem-a.com For instance, proline-catalyzed three-component Mannich reactions have shown promise for the synthesis of related piperidine (B6355638) structures. daneshyari.com

Stereoselective Synthesis: Developing asymmetric synthetic routes to produce specific enantiomers or diastereomers of substituted this compound analogues is a major frontier. This is crucial for pharmaceutical applications where stereochemistry often dictates biological activity. rsc.org

Green Chemistry Approaches: The implementation of green chemistry principles, such as using water as a solvent, employing solvent-free reaction conditions, or utilizing microwave irradiation, can significantly reduce the environmental impact of the synthesis. oarjbp.comajchem-a.comnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Adapting the synthesis of this compound to a flow process could enable more efficient large-scale production.

Table 1: Comparison of Synthetic Methodologies for Piperidine Ketones

| Feature | Traditional Mannich Reaction | Future Synthetic Directions |

|---|---|---|

| Catalyst | Typically acid or base-catalyzed | Organocatalysts, Nanoparticle catalysts, Biocatalysts nih.govajchem-a.com |

| Stereocontrol | Generally produces racemic mixtures | Asymmetric catalysis, Chiral auxiliaries rsc.org |

| Efficiency | Moderate to good yields, often requires purification | Higher yields, One-pot multi-step reactions ajchem-a.comdaneshyari.com |

| Sustainability | Often uses organic solvents, may require harsh conditions | Use of water or solvent-free conditions, Lower energy input oarjbp.comajchem-a.com |

Integration of Advanced Characterization Techniques with Computational Predictions

A comprehensive understanding of this compound relies on the synergy between advanced analytical methods and computational chemistry. While standard techniques like NMR, IR, and mass spectrometry provide fundamental structural information, future research will benefit from a more integrated approach.

Advanced Spectroscopic and Crystallographic Methods: Techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction can provide unambiguous confirmation of the molecule's constitution and stereochemistry. nih.gov Variable temperature NMR (VT-NMR) studies could be employed to investigate the conformational dynamics of the piperidine ring, such as the rate of chair-to-chair interconversion. acs.org

Computational Validation: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies) and molecular geometries. researchgate.netacs.org Comparing these computational predictions with experimental data provides a powerful method for structural validation and offers deeper insight into the molecule's electronic properties. researchgate.net

Table 2: Integrated Characterization Approaches

| Technique | Experimental Information Provided | Computational Counterpart/Prediction |

|---|---|---|

| NMR Spectroscopy | Connectivity, chemical environment of atoms | Prediction of chemical shifts and coupling constants (DFT) |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles | Geometry optimization, prediction of stable conformers |

| IR Spectroscopy | Presence of functional groups (e.g., C=O) | Calculation of vibrational frequencies |

| VT-NMR Spectroscopy | Conformational dynamics and energy barriers | Molecular Dynamics (MD) simulations, transition state calculations acs.org |

Deeper Elucidation of Structure-Activity Relationships

For any potential application, understanding the relationship between the structure of this compound and its chemical or biological activity is paramount. Future research should focus on systematic Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of analogues and evaluating how structural modifications influence specific properties.

Key research activities in this area would include:

Systematic Analog Synthesis: Creating derivatives by modifying specific parts of the molecule, such as substituting the piperidine ring, altering the length of the alkyl chain, or replacing the pentanone moiety.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of the synthesized analogues with their measured activity. researchgate.netopenmedicinalchemistryjournal.com These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent or selective molecules. memphis.edu

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogues within the target's active site, providing a rationale for observed SAR data. researchgate.netrsc.org

Table 3: Potential Sites for SAR Modification on this compound

| Modification Site | Type of Modification | Potential Impact on Properties |

|---|---|---|

| Piperidine Ring | Addition of substituents (e.g., methyl, phenyl) | Alter lipophilicity, steric profile, and binding interactions |

| Alkyl Chain | Lengthening, shortening, or branching | Modify flexibility and spatial orientation of functional groups |

| Carbonyl Group | Reduction to alcohol, conversion to other functional groups | Change hydrogen bonding capacity and electronic properties |

| Alpha-Carbon to N | Introduction of substituents | Influence steric hindrance and reactivity |

Exploration of Chemical Reactivity and Mechanistic Pathways

As a β-amino ketone, this compound possesses distinct reactive centers: the basic nitrogen atom and the electrophilic carbonyl carbon. A thorough investigation of its chemical reactivity is essential for understanding its stability and its potential as a synthetic intermediate.

Future research should aim to:

Map Reactivity: Systematically study its reactions, such as reduction of the ketone, substitution at the α-carbons, and N-alkylation or N-oxidation of the piperidine nitrogen. The compound's susceptibility to retro-Mannich reaction under various conditions should also be quantified. researchgate.net

Mechanistic Elucidation: Utilize kinetic studies and computational modeling to investigate the mechanisms of its key reactions. For example, DFT calculations can be used to map potential energy surfaces and identify transition states, providing a detailed picture of the reaction pathways. acs.org